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Sulfanol

Cat. No.: B1218242
CAS No.: 12653-83-7
M. Wt: 50.08 g/mol
InChI Key: RVEZZJVBDQCTEF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonyl Compound Research

The history of sulfonyl compound research is marked by key discoveries that have profoundly impacted medicine and chemistry. One of the most notable chapters began with the development of sulfonamides, commonly known as sulfa drugs. These compounds were among the earliest synthesized antimicrobial agents and revolutionized the treatment of bacterial infections in the mid-20th century, preceding the widespread use of antibiotics like penicillin fishersci.ptguidetopharmacology.orgmims.comnih.govwikipedia.org. The discovery of the antibacterial activity of sulfanilamide, a foundational sulfonamide, in the late 1930s, following its initial synthesis in 1908, marked a turning point in chemotherapy mims.comfishersci.noresearchgate.net. This led to the synthesis and study of thousands of sulfonamide derivatives mims.com.

Beyond sulfonamides, other sulfonyl compounds also have historical significance. Sulfonmethane, also known as sulfonal or acetone (B3395972) diethyl sulfone, was synthesized in 1888 and introduced as a hypnotic drug, although its use has since been superseded by safer alternatives wikidoc.org. The history of dimethyl sulfone (MSM) research is linked to its parent compound, dimethyl sulfoxide (B87167) (DMSO), first synthesized in 1866. Investigations into DMSO's properties in the mid-20th century eventually led to the exploration of its metabolites, including dimethyl sulfone uni.lumassbank.eu.

The evolution of research in sulfonyl chemistry has moved from the initial focus on specific applications, like antimicrobial therapy, to a broader exploration of the sulfonyl moiety's versatility in synthesis, catalysis, and materials science, alongside the continued development of new therapeutic agents.

Significance of the Sulfonyl Moiety in Chemical Science

The sulfonyl moiety plays a crucial role in chemical science due to its unique properties. As a polar, electron-withdrawing group, it can significantly alter the physical and chemical behavior of organic molecules wikipedia.org. This includes increasing water solubility, which can be particularly advantageous for biological applications wikipedia.org. The electron-withdrawing nature also influences the acidity of adjacent protons and can stabilize nearby carbocations or carbanions, facilitating various organic transformations wikipedia.org.

In organic synthesis, the sulfonyl group serves multiple purposes. It can act as a functional group, a leaving group, or a protecting group that can be readily removed under mild conditions wikipedia.org. Sulfonyl chlorides, for instance, are important intermediates in the synthesis of sulfonamides and other sulfonyl-containing compounds uni.lunih.gov. Sulfonic acids are strong acids and are widely used in synthesis and as catalysts.

The significance of the sulfonyl moiety is particularly evident in medicinal chemistry and drug design. Sulfonyl-containing compounds constitute a substantial proportion of therapeutic drugs. The sulfonyl group's ability to form hydrogen bonds and its structural characteristics contribute to the binding affinity of drug molecules with their biological targets. Furthermore, introducing a sulfonyl group can enhance the metabolic stability and improve the pharmacokinetic properties of drugs. Sulfonamides and sulfones, in particular, have been key in the design of agents for various conditions, including diabetes and its complications.

Beyond pharmaceuticals, sulfonyl compounds find applications in various industries. Sulfonic acids and their salts are widely used as detergents and surfactants due to their water solubility and amphiphilic nature. Cyclic sulfones like sulfolane (B150427) are employed as solvents in chemical processes, such as the purification of hydrocarbons.

Scope of Academic Research in Sulfonyl Compound Chemistry

Academic research in sulfonyl compound chemistry remains vibrant and diverse, constantly seeking new synthetic methodologies and exploring novel applications. A significant area of focus is the development of efficient and environmentally friendly methods for synthesizing sulfonyl compounds. Recent advancements include research into electrochemical synthesis, offering greener routes to various C-sulfonyl compounds. The development of new reagents and catalysts for introducing the sulfonyl group and constructing sulfonyl-containing molecules is also an active area uni.lu. "Click chemistry" approaches, particularly those involving sulfonyl fluorides, are being explored for their efficiency in constructing complex molecules with potential applications in chemical biology and drug discovery.

The application of sulfonyl chemistry in medicinal research continues to expand. Researchers are investigating the potential of sulfonyl compounds in treating a wide range of diseases, including various types of infections, cancer, and metabolic disorders fishersci.ptguidetopharmacology.orgnih.govwikipedia.org. Studies are exploring the mechanisms of action of these compounds and designing new derivatives with improved efficacy and selectivity. The use of sulfonyl fluorides as chemical probes for target identification in biological systems is also an emerging area.

Furthermore, academic research delves into the fundamental properties of the sulfonyl group and its influence on molecular structure and reactivity using computational and spectroscopic methods. Research also encompasses the study of naturally occurring sulfonyl compounds, such as dimethyl sulfone, and their potential biological roles fishersci.nouni.lu. The exploration of sulfonyl compounds in materials science, catalysis, and agricultural chemistry further highlights the broad scope of current academic research in this field.

Compound ClassGeneral CharacteristicsRepresentative Applications (from text)
SulfonesContain a sulfonyl group bonded to two carbon atoms.Potential therapeutic agents (e.g., for diabetes), solvents, intermediates in synthesis.
SulfonamidesContain a sulfonyl group bonded to a nitrogen atom.Antimicrobial agents (sulfa drugs), therapeutic agents (e.g., for cancer, diabetes), intermediates. fishersci.ptguidetopharmacology.orgnih.govwikipedia.org
Sulfonic AcidsContain a sulfonyl group bonded to a hydroxyl group (-SO₃H).Strong acids, catalysts, detergents, surfactants, increasing water solubility. fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2OS B1218242 Sulfanol CAS No. 12653-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12653-83-7

Molecular Formula

H2OS

Molecular Weight

50.08 g/mol

IUPAC Name

sulfanol

InChI

InChI=1S/H2OS/c1-2/h1-2H

InChI Key

RVEZZJVBDQCTEF-UHFFFAOYSA-N

SMILES

OS

Canonical SMILES

OS

Synonyms

deterlon
Dobanic acid 83
dodecyl benzene sulfonic acid sodium
dodecylbenzenesulfonic acid
dodecylbenzenesulfonic acid, potassium salt
dodecylbenzenesulfonic acid, sodium salt
sodium dodecyl benzene sulfonate
sodium dodecylbenzenesulfonate
sodium laurylbenzenesulfonate
sulfanol
sulfanol NP 1
sulfonol

Origin of Product

United States

Ii. Synthetic Methodologies for Sulfonyl Compounds

Classical and Contemporary Approaches to Sulfonyl Group Installation

The introduction of the sulfonyl group into organic molecules can be achieved through several established and evolving methodologies. These approaches often involve the formation of a carbon-sulfur bond followed by oxidation, or direct functionalization using sulfonyl-containing reagents.

Sulfonylation Reactions

Sulfonylation is a fundamental process for introducing the sulfonyl group. A common method involves the reaction of organic substrates with sulfonating agents. For aromatic compounds, electrophilic aromatic sulfonation using sulfur trioxide (SO₃) is a widely employed industrial method for producing alkylbenzenesulfonic acids. wikipedia.orgchemicalbook.com In this reaction, sulfur trioxide acts as the electrophile, attacking the aromatic ring. wikipedia.org

Another significant sulfonylation approach involves the reaction of alcohols and amines with sulfonyl chlorides, often used for protection or synthesis of sulfonamides and sulfonate esters. sapub.orgrsc.orgorganic-chemistry.org While traditional methods may require organic solvents, bases, and high temperatures, newer techniques aim for milder, solvent-free conditions at room temperature, sometimes employing catalysts like zinc oxide. sapub.org Sulfonyl chlorides can also be generated in situ from thiols or sulfonic acids for subsequent sulfonylation reactions. organic-chemistry.orgorganic-chemistry.org

Friedel-Crafts type sulfonylation of aromatic compounds with sulfonyl halides in the presence of Lewis acids such as AlCl₃, BF₃, or metal triflates (e.g., Cu(OTf)₂, Sn(OTf)₂) is another route to synthesize diaryl sulfones. sapub.orgigi-global.comjchemrev.com

Oxidation Pathways for Sulfur Precursors

Sulfones can be synthesized through the oxidation of less oxidized sulfur species, primarily sulfides (thioethers) and sulfoxides. This is a widely used and often straightforward method. jchemrev.comresearchgate.netthieme-connect.com

The oxidation of thiols (RSH) can directly yield sulfonic acids (RSO₃H) under appropriate oxidative conditions, such as using oxygen. wikipedia.orglscollege.ac.in This pathway is relevant in biological systems, such as the biosynthesis of taurine. wikipedia.orglscollege.ac.in

Sulfides (RSR') can be oxidized to sulfoxides (RSOR') and further oxidized to sulfones (RSO₂R'). igi-global.comjchemrev.comresearchgate.net Various oxidizing agents can be employed, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net The oxidation from sulfide (B99878) to sulfoxide (B87167) is generally more facile than the subsequent oxidation from sulfoxide to sulfone, often requiring stronger conditions or catalysts for the second step. researchgate.net For example, hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) has been shown to be effective for the oxidative conversion of thiols and disulfides to sulfonyl chlorides, which are at a higher oxidation state than sulfones. organic-chemistry.org

Oxidation of thiophenols and diaryl disulfides with agents like chlorine solution, permanganate, or nitric acid can also lead to sulfonic acids. chemicalbook.com

Halogenation of Sulfonic Acids and Derivatives

Sulfonyl halides, particularly sulfonyl chlorides (RSO₂Cl), are important intermediates in the synthesis of various sulfonyl compounds. They can be produced by the halogenation of sulfonic acids or their salts.

Chlorination of sulfonic acids using thionyl chloride (SOCl₂) or related reagents is a common method for synthesizing sulfonyl chlorides. wikipedia.orglscollege.ac.in Sulfonyl fluorides can be prepared by treating sulfonic acids with sulfur tetrafluoride (SF₄). wikipedia.org

Another approach involves the oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in the presence of metal chlorides, such as ZrCl₄. organic-chemistry.org This method offers advantages such as mild conditions and short reaction times. organic-chemistry.org

Sandmeyer-type reactions, involving arenediazonium salts, sulfur dioxide (SO₂), and a halide source (like copper halides for chlorides), can also yield sulfonyl halides, particularly aromatic sulfonyl chlorides. mpg.deacs.org Recent developments include photocatalytic versions of this reaction. mpg.deacs.org

Advanced Synthetic Strategies for Diverse Sulfonyl Architectures

Beyond classical methods, advanced strategies, particularly those involving catalysis, have been developed to access a wider range of sulfonyl compound architectures with improved efficiency and selectivity.

Catalytic Approaches in Sulfonyl Synthesis

Catalysis plays a crucial role in modern sulfonyl chemistry, enabling milder reaction conditions, enhanced yields, and greater control over selectivity.

Transition metal catalysis has significantly advanced the synthesis of sulfonyl compounds, including sulfones, sulfonamides, and sulfonate esters. Palladium, copper, and indium are among the metals frequently employed. mdpi.com

Palladium Catalysis: Palladium catalysts are effective in various reactions forming C-S bonds or incorporating sulfonyl groups. Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of sulfones and sulfonyl derivatives. researchgate.netnumberanalytics.com For instance, palladium catalysis has been applied to the hydrosulfonylation of allenes with sulfinic acids, providing allylic sulfones with high regioselectivity and stereoselectivity. rsc.orgrsc.org These reactions often involve π-allylic palladium intermediates. rsc.org Palladium can also be involved in cooperative catalytic systems, such as the merging of photoactive electron donor-acceptor complexes with chiral nickel catalysts for the enantioselective synthesis of α-C chiral sulfones. rsc.org

Copper Catalysis: Copper catalysts are also valuable in sulfonyl chemistry. Copper-catalyzed reactions have been developed for the synthesis of sulfones and sulfonamides. sapub.orgresearchgate.netorganic-chemistry.org For example, copper catalysis can mediate the coupling of sulfinate salts with aryl halides or boronic acids to form sulfones. researchgate.net Copper catalysts have also been used in the amidation of C-H bonds with sulfonamides to synthesize sulfonamides. organic-chemistry.org Cooperative catalysis involving copper and other metals like palladium has been explored for C-S bond formation. acs.org

Indium-mediated Synthesis: Indium has emerged as a useful metal in catalytic sulfonylation reactions. Indium-catalyzed sulfonylation of amines has been reported, allowing the synthesis of sulfonamides in high yields. organic-chemistry.org Indium catalysis can also be applied to the preparation of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

These transition metal-catalyzed methods often provide milder alternatives to traditional approaches and enable the synthesis of complex sulfonyl structures with improved control over the reaction outcome. mdpi.comrsc.org

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful strategy for the activation of organic molecules, including precursors to sulfonyl compounds, through visible light irradiation. This approach enables the generation of reactive radical species, which can participate in various bond-forming reactions to construct sulfonyl functionalities. Sulfonyl chlorides are widely used precursors in photoredox catalysis due to their availability and cost-effectiveness. researchgate.net Sulfonyl radicals can be efficiently produced from various sulfonyl derivatives by single-electron transfer (SET) oxidation in photoredox catalytic processes. rsc.org These generated sulfonyl radicals are highly reactive intermediates valuable for constructing organosulfur compounds. rsc.org

Examples include the hydrosulfonylation of alkenes using sulfonyl chlorides in the presence of iridium-based photocatalysts or Eosin Y. researchgate.net Photoredox catalysis can also be applied to the sulfination of alcohols and bromides, providing access to sulfinates, which are important intermediates in pharmaceutical chemistry. domainex.co.uk This method offers a broad substrate scope and good to excellent yields, and is applicable to biologically relevant molecules. domainex.co.uk Organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines has also been developed, offering an atom-economic synthesis of β-amino sulfone derivatives with high regioselectivity. organic-chemistry.org

Electrocatalysis

Electrocatalysis provides a green and efficient alternative to traditional methods for the synthesis of sulfonyl compounds by utilizing electrical energy to drive redox reactions. This approach can avoid the use of external chemical oxidants or reductants. researchgate.net Sulfonyl compounds like sulfonyl hydrazides, sulfinic acids (and their salts), and sulfonyl halides can serve as precursors for generating radicals under electrochemical conditions. researchgate.net

Electrochemical methods have been developed for the synthesis of various sulfonyl compounds, including vinyl sulfones, β-keto sulfones, and β-amidovinyl sulfones. researchgate.netnih.gov For instance, the electrochemical sulfonylation of enamides with sodium sulfinates can yield β-amidovinyl sulfones under mild, oxidant-free conditions in an undivided cell. researchgate.net Electrocatalysis has also been applied to the sulfonylation of alkenes using sulfonyl hydrazides in water, demonstrating good E selectivity. nih.govacs.org The application of sulfonyl hydrazides in electrosynthesis is a growing area, offering efficient and green synthetic routes. nih.govacs.org

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as metal-free conditions, mild reaction parameters, and high selectivity. Organocatalysts can facilitate various transformations for the synthesis of sulfonyl compounds. bohrium.com

Examples of organocatalytic reactions in sulfonyl chemistry include the synthesis of α-sulfonyl ketoximes and quinazolines using salicylic (B10762653) acid as an organocatalyst. bohrium.com Organocatalysis has also been employed in enantioselective transformations. researchgate.net For instance, a photoinduced organocatalytic asymmetric radical sulfonylation has been developed for the synthesis of chiral β-sulfonyl carbonyl compounds with excellent enantioselectivity. nih.gov This method involves a three-component reaction of potassium alkyltrifluoroborates, DABCO·(SO₂)₂, and α,β-unsaturated carbonyl compounds under photoinduced conditions. nih.gov Another application is the organocatalytic [3+2] cycloaddition reaction for the synthesis of sulfonyl-1,2,3-triazolyl pyrimidines using pyrrolidine (B122466) as a catalyst. tandfonline.com

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthesis are critical for accessing chiral sulfonyl compounds, which are prevalent in pharmaceuticals and other bioactive molecules. tdx.catresearchgate.net Developing methods to control the stereochemistry of the sulfonyl group or adjacent carbon centers is an active area of research.

Methods for stereoselective synthesis include the asymmetric oxidation of prochiral sulfur atoms and the conversion of one sulfinyl derivative into another with the formation of new bonds. acs.org While stereoselective sulfoxidation hasn't gained widespread popularity compared to other approaches, promising results have been obtained with certain catalysts. nih.gov

Recent advances include the synthesis of enantiomerically enriched β-thio-α-hydroxy and α-chloro carboxylic acid and ester building blocks through the diazotization of S-sulfonyl-cysteines. mit.edu Organocatalytic approaches have also proven effective for enantioselective synthesis of sulfonyl compounds, such as the photoinduced asymmetric radical sulfonylation mentioned earlier. nih.gov The development of efficient methods for the stereoselective preparation of sulfinyl compounds is particularly important due to their relevance in drug design. acs.org

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions offer efficient and step-economical routes to complex sulfonyl compounds by combining three or more starting materials in a single pot. organic-chemistry.orgfrontiersin.org These reactions minimize purification steps and can lead to high atom economy. frontiersin.orgtandfonline.com

MCRs have been utilized for the synthesis of various sulfonyl-containing heterocycles and complex molecules. frontiersin.orgtandfonline.com For example, a visible-light-mediated selenium radical-initiated multi-component cascade reaction involving alkynes, diselenides, and sulfur dioxide surrogates like DABSO has been reported for the synthesis of β-sulfonylvinylselanes. researchgate.net Electrochemical multi-component radical cascade reactions have also been developed for the regioselective synthesis of sulfonyl-fused spiropyrimidines. researchgate.net These approaches highlight the power of MCRs and cascade sequences in constructing complex sulfonyl architectures efficiently. frontiersin.orgtandfonline.com

Green Chemistry Principles in Sulfonyl Compound Synthesis

The application of green chemistry principles in the synthesis of sulfonyl compounds is crucial for minimizing environmental impact and promoting sustainability. researchgate.netijsra.net Key principles include atom economy and waste minimization. researchgate.netresearchgate.netijsra.net

Atom Economy and Waste Minimization

Atom economy is a measure of how effectively the atoms of the reactants are incorporated into the final desired product, minimizing waste generation. researchgate.netskpharmteco.comjocpr.com Designing reactions with high atom economy is a fundamental aspect of green chemistry. researchgate.netskpharmteco.comjocpr.com

Many modern synthetic methods for sulfonyl compounds aim to improve atom economy. For instance, sulfur dioxide insertion strategies using surrogates like K₂S₂O₅ or DABSO are considered effective and can demonstrate high atom economy compared to traditional oxidation methods. thieme-connect.comsioc-journal.cn The use of readily available and inexpensive starting materials, along with efficient catalytic systems, contributes to improved atom economy and reduced waste. thieme-connect.comrsc.org

Waste minimization strategies in sulfonyl compound synthesis include avoiding the use of toxic organic solvents and reagents, employing catalytic instead of stoichiometric reagents, and designing processes that facilitate easy product isolation and purification without extensive workup. acs.orgorganic-chemistry.orgmdpi.com Flow chemistry techniques can also contribute to waste minimization and improved efficiency in sulfonamide synthesis. acs.org Utilizing water as a solvent and using simple inorganic bases as HCl scavengers in sulfonamide synthesis from sulfonyl chlorides are examples of eco-friendly approaches that minimize waste. mdpi.com Some methods for synthesizing sulfonyl fluorides produce only non-toxic salts as by-products, resulting in minimal environmental impact and high atom economy. sciencedaily.com

Data Table: Examples of Atom Economy in Sulfonyl Compound Synthesis

Reaction TypeReactantsProduct(s)By-productsPotential Atom EconomySource
Sulfonamide Synthesis (Marset et al.)Na₂S₂O₅, Nitro compounds, Triaryl bismuthSulfonamideBismuth salt (easily removed)High thieme-connect.com
Sulfonyl Fluoride (B91410) Synthesis (Osaka University)Thiols or Disulfides, SHC5®, KFSulfonyl fluorideNaCl, KCl (non-toxic salts)High sciencedaily.com
Sulfonamide Synthesis (Water/Na₂CO₃)Sulfonyl chloride, Amino acid/phenol, Na₂CO₃Sulfonamide or sulfonate carboxylic acidNaCl, H₂O, CO₂ (depending on exact reaction)Can be high mdpi.com
Sulfonylimination of Alkenes (Organo-photocatalytic)Alkene, N-sulfonyl ketimineβ-amino sulfoneMinimal (atom-economic insertion)High organic-chemistry.org

Waste prevention is considered more effective than waste treatment and is a crucial aspect of green chemistry. ijsra.netorganic-chemistry.org Designing products with longer lifespans and using recycled or renewable materials are also part of a broader waste minimization approach in chemistry. organic-chemistry.org

Utilization of Benign Solvents and Reagents

The shift towards green chemistry in sulfonyl compound synthesis emphasizes replacing traditional, harmful solvents and reagents with more environmentally friendly alternatives. This involves using solvents with lower toxicity, reduced flammability, and decreased environmental persistence, as well as designing reactions that minimize or eliminate hazardous reagents and by-products.

Water has emerged as a highly desirable benign solvent for various organic transformations, including the synthesis of sulfonamides, a class of sulfonyl compounds. Its advantages include being inexpensive, non-toxic, non-flammable, and readily available. Studies have demonstrated the successful synthesis of sulfonamide derivatives in water under mild conditions. ereztech.comfishersci.nlfishersci.ca For instance, sulfonamides have been synthesized by reacting sulfonyl chlorides with amines in water, often with the assistance of a base like sodium carbonate to scavenge the generated HCl. fishersci.nlfishersci.ca This approach leverages the good solubility of the starting materials in water, while the sulfonamide products, often less soluble, can be easily isolated by simple work-up procedures like filtration. ereztech.comfishersci.nlfishersci.ca

Deep eutectic solvents (DESs) represent another class of promising green solvents. fishersci.befishersci.ca These solvents are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), exhibiting a lower melting point than either of their components. fishersci.befishersci.caloradchemical.comuni.lu DESs are often biodegradable, non-toxic, and non-flammable, offering a sustainable alternative to conventional organic solvents. fishersci.befishersci.caloradchemical.com Research has shown the applicability of choline chloride-based DESs, such as choline chloride/glycerol and choline chloride/urea, for the sustainable synthesis of sulfonamides from amines and sulfonyl chlorides at ambient temperature. fishersci.be These methods can achieve high yields with relatively short reaction times. fishersci.be The use of DESs can also simplify product isolation, sometimes involving extraction or filtration after decantation. fishersci.be

Beyond solvents, the development of benign reagents is crucial. This includes utilizing less toxic oxidizing agents and catalysts. For example, aerobic oxidation using oxygen as the terminal oxidant in the presence of a catalyst has been explored for the synthesis of sulfonyl halides from thiols, offering a more environmentally benign alternative to traditional halogen-based oxidants. wikipedia.org The use of easily handled and highly reactive reagents like SHC5® and potassium fluoride has also been reported for the green synthesis of sulfonyl fluorides, generating only non-toxic inorganic salts as by-products. fishersci.at

The application of these benign solvents and reagents to the synthesis of Sulfanol would involve designing reaction conditions that utilize water or DESs as the reaction medium and selecting catalysts and other reagents that minimize environmental impact. For example, if this compound is a sulfonamide, a water-based reaction between a sulfonyl chloride precursor and an amine precursor in the presence of a mild base could be investigated.

Energy Efficiency in Synthetic Routes

Minimizing energy consumption is a key aspect of sustainable chemistry. Energy-efficient synthetic routes for sulfonyl compounds aim to reduce reaction times, lower reaction temperatures, or utilize alternative energy sources.

Microwave-assisted synthesis has gained traction as an energy-efficient method in organic chemistry, including the preparation of sulfonyl compounds. fishersci.dkchemscience.com Microwave irradiation can significantly reduce reaction times and, in some cases, allow for lower reaction temperatures compared to conventional heating methods. chemscience.com Solvent-free or reduced-solvent conditions under microwave irradiation have been explored for the sulfonylation of amines, leading to sulfonamides in high yields with short reaction times. chemscience.com This approach eliminates or minimizes the energy associated with heating and recovering large volumes of solvent.

Electrochemical synthesis offers another avenue for energy-efficient sulfonyl compound formation. This method utilizes electrical energy to drive chemical reactions, often at ambient or slightly elevated temperatures and pressures. americanelements.comfishersci.ca Recent studies have reported efficient and sustainable electrochemical methods for the synthesis of N-sulfonyl iminophosphoranes from readily available starting materials. americanelements.comfishersci.ca These electrochemical protocols can feature high conversion rates and good energy efficiency, with the potential for scalability and recycling of the electrolyte system. americanelements.comfishersci.ca

Flow chemistry, where reactions are conducted in continuous flow reactors rather than batch reactors, can also contribute to energy efficiency. Flow systems often allow for better heat transfer and control, potentially enabling reactions to be run at lower temperatures or for shorter durations. While not as explicitly highlighted for sulfonyl compounds in the provided results, the general principles of flow chemistry apply to various synthetic transformations.

Applying energy-efficient strategies to the synthesis of this compound would involve exploring techniques like microwave irradiation to accelerate reaction rates and reduce heating requirements, or investigating electrochemical pathways if applicable to the specific structure of this compound. Optimizing reaction parameters such as temperature, time, and catalyst loading would be crucial to maximize energy efficiency.

Iii. Reaction Mechanisms and Reactivity of Sulfonyl Compounds

Nucleophilic Substitution at the Sulfonyl Center

Nucleophilic substitution at a tetracoordinate sulfur atom is a fundamental reaction of sulfonyl compounds, such as sulfonyl chlorides and sulfonate esters. The mechanism of this process has been a subject of extensive investigation, with debates centering on whether it proceeds via a concerted SN2-type displacement or a stepwise addition-elimination pathway involving a hypervalent intermediate. researchgate.netnih.gov The reaction landscape is significantly influenced by the reaction phase, substrate structure, and solvent. nih.govmdpi.com

The mechanism of bimolecular nucleophilic substitution (SN2) can be profoundly dependent on the medium in which the reaction occurs. researchgate.net Gas-phase studies provide insight into the intrinsic reactivity of molecules in the absence of solvent effects. Computational studies, including Hartree-Fock, MP2, and DFT methods, on gas-phase nucleophilic substitution reactions at sulfur have been conducted. nih.gov For instance, investigations into the reactions of methanesulfinyl derivatives with various anions found that most follow an addition-elimination mechanism, resulting in a triple-well potential energy surface. nih.gov This suggests a pathway involving a stable intermediate. Similarly, theoretical studies on the fluoride (B91410) exchange reaction in arenesulfonyl fluorides indicate an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. researchgate.net

In contrast, reactions in solution are complicated by solvent-solute interactions. mdpi.com For many sulfonyl chlorides, such as arenesulfonyl and most alkanesulfonyl chlorides, the dominant pathway in solution is believed to be a concerted bimolecular nucleophilic substitution (SN2). nih.gov The solvent can assist in stabilizing the transition state. For example, in the solvolysis of sulfonyl chlorides in hydroxylic solvents, one solvent molecule can act as the nucleophile while another acts as a general base catalyst. researchgate.netnih.gov The chloride-chloride exchange reaction in arenesulfonyl chlorides, when studied in an aprotic solvent like acetonitrile, proceeds via a single transition state consistent with an SN2 mechanism. nih.gov

Table 1: Comparison of Mechanistic Features in Gas vs. Solution Phase
PhaseDominant Proposed MechanismKey CharacteristicsSupporting Evidence
Gas-PhaseAddition-EliminationTriple-well potential energy surface; formation of a stable hypervalent intermediate.DFT and MP2 computations on sulfinyl and sulfonyl derivatives. researchgate.netnih.gov
Solution-Phase (Protic/Aprotic)Concerted SN2-typeSingle transition state; solvent molecules may participate in catalysis.Kinetic studies (e.g., Grunwald-Winstein equation), isotopic exchange experiments. nih.govnih.gov

The nature of the highest energy point on the reaction coordinate determines the mechanism. A key distinction is whether the reaction proceeds through a single transition state or involves a discrete intermediate. solubilityofthings.comorganicchemistrytutor.com

Transition States (SN2-type): In a concerted mechanism, reactants are converted to products through a single energy maximum, the transition state. organicchemistrytutor.comacs.org For sulfonyl compounds, this is often depicted as a trigonal bipyramidal (TBP) structure where the nucleophile and the leaving group occupy the apical positions. nih.gov Extensive kinetic studies on nucleophilic substitution at the sulfonyl center are often discussed in terms of a concerted SN2-type displacement involving a single transition state that can be "tighter" or "looser" depending on the substituents. researchgate.net

Intermediates (Addition-Elimination): A stepwise mechanism involves the formation of a metastable intermediate that resides in a local energy minimum on the reaction pathway. solubilityofthings.com In sulfonyl chemistry, this would be a pentacoordinate sulfurane intermediate. mdpi.com Theoretical calculations for gas-phase reactions often identify these TBP structures as true intermediates. nih.gov For example, in the reaction of methanesulfinyl derivatives, the central minima in the potential energy surface correspond to unsymmetrical TBP geometries where the nucleophile and leaving group are in apical positions. nih.gov The analogous fluoride exchange reaction for sulfonyl fluorides is also proposed to occur via an addition–elimination mechanism involving a difluorosulfurandioxide intermediate. nih.gov

The debate between a concerted SN2 pathway and a stepwise addition-elimination (A-E) mechanism is subtle. A very short-lived intermediate in an A-E mechanism can become kinetically indistinguishable from a transition state.

The rate and mechanism of nucleophilic substitution at the sulfonyl center are highly sensitive to both the steric and electronic properties of the substrate and the nature of the solvent. mdpi.comdalalinstitute.com

Substrate Structure: The electronic nature of substituents on the aromatic ring of arenesulfonyl chlorides significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating the reaction, as shown by a positive Hammett ρ-value of +2.02 for the chloride exchange reaction. nih.gov

Steric effects can be counterintuitive. While steric hindrance typically slows down SN2 reactions, the presence of ortho-alkyl groups in arenesulfonyl chlorides leads to a rate acceleration. nih.gov This "steric acceleration" is attributed to the relief of ground-state steric strain upon moving to the TBP transition state. nih.govresearchgate.net The compressed and sterically congested structure of the tetrahedral ground state is relieved in the more open TBP geometry of the transition state. researchgate.netnih.gov For example, the formation of weak hydrogen bonds between sulfonyl oxygens and the methine hydrogens of ortho-isopropyl groups can lock the sulfonyl group, increasing ground-state energy and accelerating the reaction. nih.gov

Solvent Effects: The influence of solvent on solvolysis rates is often analyzed using the extended Grunwald-Winstein equation. nih.gov This equation separates the effects of solvent nucleophilicity (NT) and solvent ionizing power (YCl). nih.gov Studies on the solvolysis of various arenesulfonyl and alkanesulfonyl chlorides show sensitivity to both parameters, consistent with a bimolecular mechanism where the solvent acts as the nucleophile. nih.gov Polar protic solvents can stabilize both the departing leaving group and the developing charge in the transition state, but they can also solvate the nucleophile, potentially reducing its reactivity. dalalinstitute.comlibretexts.org Aprotic solvents, on the other hand, can enhance the rate of SN2 reactions by poorly solvating the anionic nucleophile, leaving it more "free" to attack. dalalinstitute.comlibretexts.org

Table 2: Influence of Factors on Nucleophilic Substitution at Sulfonyl Center
FactorEffect on Reaction RateMechanistic Implication
Electron-withdrawing groups on substrateIncreaseStabilizes negative charge buildup in the transition state. nih.gov
Ortho-alkyl groups on arenesulfonyl substratesIncrease (Steric Acceleration)Relief of ground-state steric strain in the TBP transition state. nih.govresearchgate.net
Increasing solvent nucleophilicity (NT)IncreaseSupports a bimolecular (SN2-type) mechanism. nih.gov
Increasing solvent ionizing power (YCl)IncreaseIndicates charge separation in the transition state. nih.gov

Reductive Desulfonylation Reactions

The sulfonyl group is often used as a synthetic auxiliary and needs to be removed in a later step. wikipedia.orgorganicreactions.org Reductive desulfonylation reactions achieve this by cleaving one of the C–S bonds, typically replacing the sulfonyl group with a hydrogen atom or facilitating an elimination to form an alkene. wikipedia.org These reactions are generally reductive because the sulfonyl group is a strong electron-withdrawing group. wikipedia.org

The cleavage of the C–S bond in sulfones can be achieved using various reducing agents, often involving single-electron transfer (SET) processes and the formation of radical intermediates. wikipedia.org

Active Metals: Reducing agents like sodium amalgam (Na/Hg), aluminum amalgam, or samarium(II) iodide (SmI2) are commonly used. wikipedia.org Mechanistic studies suggest that an electron is transferred from the metal to the sulfone. This can lead to the formation of a radical anion, which then fragments. wikipedia.org In many cases, fragmentation yields a sulfinate anion and the more stable of the two possible organic radicals. This radical is then further reduced to an anion and protonated to give the final hydrocarbon product. wikipedia.orgresearchgate.net

Tin Hydrides: Reagents like tributyltin hydride, often with a radical initiator like AIBN, can also effect reductive desulfonylation. This process proceeds via a radical chain mechanism. wikipedia.org

Transition Metals: Palladium and nickel complexes can catalyze desulfonylation. nih.govmdpi.com For example, a transition-metal-catalyzed process can involve the generation of a Ti(III) species that engages in a single-electron transfer to the sulfonyl substrate, leading to homolytic scission of the C–S bond. nih.gov Nickel-catalyzed cross-coupling reactions can proceed through oxidative addition of the C(sp²)–SO₂ bond to a Ni(0) center, forming a Ni(II) intermediate. mdpi.com

The specific pathway depends on the substrate. Functional groups within the molecule that are sensitive to SET, such as multiple bonds or aromatic rings, can act as the initial electron acceptor. researchgate.net

When a β-hydroxy sulfone or a derivative is subjected to reductive conditions, elimination occurs to form an alkene. This is the basis of the Julia olefination and its variants, which are powerful methods for stereoselective alkene synthesis. organicreactions.orgwikipedia.org

Classical Julia-Lythgoe Olefination: This reaction involves the reaction of a phenyl sulfone anion with an aldehyde or ketone, followed by acylation of the resulting β-alkoxy sulfone intermediate. wikipedia.orgorganic-chemistry.org The final step is a reductive elimination using sodium amalgam or SmI2. wikipedia.org The mechanism of the reduction is believed to proceed through a vinylic radical intermediate. wikipedia.orgchemeurope.com The equilibration of these radical intermediates allows for the thermodynamic preference for the more stable E-alkene to be expressed, leading to high E-selectivity regardless of the stereochemistry of the β-acyloxy sulfone precursor. wikipedia.orgorganic-chemistry.org

Modified Julia Olefination (Julia-Kocienski Olefination): To make the reaction more practical, modifications have been developed that avoid the use of sodium amalgam and proceed in a single step. organic-chemistry.orgresearchgate.net In the Julia-Kocienski olefination, phenyl sulfones are replaced with heteroaryl sulfones, such as benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. wikipedia.orgorganic-chemistry.org The reaction of the metalated heteroaryl sulfone with an aldehyde gives a β-alkoxy sulfone intermediate. chemeurope.com This intermediate undergoes a Smiles rearrangement, followed by spontaneous elimination of sulfur dioxide and the heteroaryl moiety to form the alkene. chemeurope.com Since this pathway does not involve equilibrating radical intermediates, the stereochemical outcome is kinetically controlled and depends on the diastereoselectivity of the initial addition step. chemeurope.comresearchgate.net The sterically demanding PT group often leads to high E-selectivity by favoring an anti-addition transition state. organic-chemistry.org

Table 3: Mechanistic Comparison of Julia Olefination Variants
VariantKey ReagentKey Intermediate(s)Stereochemical ControlTypical Selectivity
Julia-Lythgoe (Classical)Phenyl sulfone, Na/Hg or SmI2β-acyloxy sulfone, vinylic radical. wikipedia.orgchemeurope.comThermodynamic (equilibration of radical intermediates). organic-chemistry.orgHigh E-selectivity. organic-chemistry.org
Julia-Kocienski (Modified)Heteroaryl sulfone (e.g., PT-sulfone), strong base (e.g., KHMDS)β-alkoxy sulfone, Smiles rearrangement intermediate. chemeurope.comorganic-chemistry.orgKinetic (diastereoselective addition). researchgate.netHigh E-selectivity. researchgate.net

Radical Reactions Involving Sulfonyl Species

The participation of sulfonyl compounds in radical reactions is a rapidly expanding field, offering novel pathways for carbon-sulfur and carbon-carbon bond formation. Central to these reactions is the generation and subsequent reaction of sulfonyl radicals.

Sulfonyl radicals (RSO₂•) are versatile intermediates that can be generated from a variety of precursors through several methods. Recent advancements, particularly in photoredox catalysis, have significantly broadened the scope and applicability of these species. acs.orgrsc.org

Common precursors for sulfonyl radicals include:

Sulfonyl Chlorides (RSO₂Cl) : These are classic precursors, often activated via photoredox catalysis to generate sulfonyl radicals. rsc.orgresearchgate.net

Sulfinic Acids (RSO₂H) and their Salts : Aryl sulfinates and sulfinic acids are effective sources of sulfonyl radicals under photoredox conditions. researchgate.net

Sulfonyl-Substituted Tetrazoles : These compounds can be activated through iridium-based photoredox catalysis to release sulfonyl radicals, which can then be trapped by electron-deficient olefins. acs.orgresearchgate.net

Dimethylsulfamoyl Chloride : This compound serves as a precursor for both sulfamoyl and sulfonate radicals under visible-light-activated, redox-neutral conditions, allowing for controlled formation of sulfonates and sulfonamides. rsc.orgresearchgate.net

Sulfinyl Sulfones : Homolytic fission of the S–S bond in sulfinyl sulfones, often initiated thermally or via an activator like acetyl chloride, generates both a sulfonyl radical and a sulfinyl radical. nih.gov

The choice of photocatalyst and reaction conditions can allow for precise control over the generation and subsequent reactivity of the sulfonyl radicals. rsc.orgresearchgate.net

Precursor TypeGeneration MethodKey FeaturesReference
Sulfonyl ChloridesPhotoredox CatalysisWidely available precursors. rsc.orgresearchgate.net
Sulfinic Acids / SaltsPhotoredox CatalysisEffective radical sources for C-S coupling. researchgate.net
Sulfone TetrazolesIridium Photoredox CatalysisEfficient coupling with electron-deficient olefins. acs.org
Sulfinyl SulfonesThermal / Chemical ActivationDual generation of sulfonyl and sulfinyl radicals. nih.gov

Homolytic cleavage, the process where a covalent bond breaks and each fragment retains one of the bonding electrons, is fundamental to radical chemistry. libretexts.orgchemistrysteps.com In sulfonyl compounds, the focus is often on the cleavage of the carbon-sulfur (C–S) or sulfur-halogen (S–X) bonds.

The C–S bond in sulfones is generally strong and not prone to spontaneous homolysis. However, specific molecular architectures or reaction conditions can facilitate this cleavage. For instance, allylic aryl sulfones containing an ortho-stannyl group undergo homolytic cleavage upon conversion of the stannyl (B1234572) moiety to a stannyl radical. nih.gov This intramolecular radical attack on the sulfone group generates an allyl radical and a sulfonyl stannane (B1208499) polymer, effectively using the sulfone as a radical progenitor. nih.gov

In other contexts, the cleavage is not a direct homolysis of the C–S bond but rather a β-elimination of a sulfonyl radical following an initial radical addition to an alkene. This process is crucial in radical-mediated desulfonylative functionalizations. rsc.org

Rearrangements and Cycloadditions

The sulfonyl group can direct or participate in various molecular rearrangements and cycloaddition reactions, enabling the construction of complex molecular architectures.

The migration of a sulfonyl group from a nitrogen atom to a carbon atom is a notable rearrangement. An unexpected N-to-C 1,3-sulfonyl shift has been observed during the thermal aza-Claisen rearrangement of N-allyl-N-sulfonyl ynamides. nih.gov This process provides a synthetic route to nitriles and is believed to occur after the initial sigmatropic rearrangement of the allyl group. nih.gov

More broadly, sulfonyl group-induced remote C(sp³)–N bond formation has been achieved through a sequence involving halogen atom transfer and intramolecular hydrogen atom transfer (HAT). acs.orgacs.org In this process, an alkyl radical generated adjacent to the sulfonyl group facilitates a regioselective 1,5-HAT, moving the radical center to a remote carbon, which can then be functionalized, for example, by amination. acs.orgacs.org This highlights the ability of the sulfonyl group to influence reactivity at distant positions within a molecule.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Sulfonyl groups can significantly influence the reactivity and selectivity of these transformations, particularly in Diels-Alder reactions.

The electron-withdrawing nature of the sulfonyl group makes it an excellent activating group for dienophiles in [4+2] cycloadditions. researchgate.net For example, 1,2-propadienyltrichloromethyl sulfone is a highly reactive allene (B1206475) that readily participates in Diels-Alder reactions with cyclic dienes. researchgate.net Similarly, N-sulfonyl-1-aza-1,3-butadienes act as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enol ethers, proceeding with high regioselectivity and diastereoselectivity. nih.gov

Sulfonyl groups also participate in sigmatropic rearrangements. A nih.govnih.gov sigmatropic rearrangement is a key step in the metal-free coupling of aryl sulfoxides with phenols to form biaryl compounds. soton.ac.uk Additionally, the nih.govwikipedia.org-sigmatropic rearrangement of propargylic sulfinates to allenic sulfones is a well-established transformation. researchgate.net This class of reactions, including the Mislow–Evans rearrangement of allylic sulfoxides, offers high stereoselectivity and is a powerful tool in synthesis. acs.orgwikipedia.org

Acid-Base Chemistry and Tautomerism of Sulfonyl Compounds

The electronic properties of the sulfonyl group profoundly influence the acidity and basicity of adjacent functional groups and can lead to tautomeric equilibria.

Sulfonic acids (RSO₃H) are among the strongest organic acids, with pKa values that are often negative, indicating they are stronger than corresponding carboxylic acids by several orders of magnitude. wikipedia.org For instance, the pKa of p-toluenesulfonic acid is approximately -2.8, while that of methanesulfonic acid is -1.9. wikipedia.org This high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (RSO₃⁻), where the negative charge is delocalized over three oxygen atoms. libretexts.orglibretexts.org

CompoundpKa ValueReference
Methanesulfonic acid-1.9 wikipedia.org
p-Toluenesulfonic acid-2.8 wikipedia.org
Benzenesulfonic acid-2.8 acs.org
Trifluoromethanesulfonic acid-14N/A
Acetic acid (for comparison)4.76 wikipedia.org

In sulfonamides (RSO₂NR'₂), the sulfonyl group acts as a powerful electron-withdrawing group, which significantly reduces the basicity of the nitrogen atom compared to amines. sioc-journal.cnmasterorganicchemistry.com This property is utilized in protecting group strategies in organic synthesis.

Furthermore, certain sulfonamides, particularly N-heterocyclic arenesulfonamides, can exhibit tautomerism, existing in equilibrium between a sulfonamide form and a sulfonimide (N-sulfonylimine) form. researchgate.netrsc.org Theoretical and experimental studies show that the energy difference between these two tautomers is often small. researchgate.netrsc.org The position of the equilibrium is sensitive to the solvent environment; while the sulfonamide tautomer is often favored in the gas phase or nonpolar solvents, an increase in solvent polarity can shift the preference toward the sulfonimide tautomer. researchgate.netrsc.orgnih.gov

Iv. Theoretical and Computational Chemistry of Sulfonyl Compounds

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations allow for the detailed investigation of sulfonyl compounds at the atomic level. These computational approaches are used to predict a wide range of properties, from bond lengths and angles to electronic characteristics that govern reactivity. tandfonline.commdpi.com

Density Functional Theory (DFT) has become one of the most widely used methods for studying sulfonyl compounds due to its favorable balance of computational cost and accuracy. unige.chyoutube.com DFT is employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. mdpi.commdpi.comresearchgate.net Studies on various sulfonamides and sulfonyl chlorides have utilized DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain structural parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.commdpi.com

DFT calculations are crucial for understanding how the sulfonyl group influences the geometry of a molecule. For instance, in a study of {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute structural and spectroscopic data, which aligned well with experimental results. mdpi.com These calculations can predict key parameters such as S=O and S-N bond lengths and the angles around the sulfur atom, providing insight into the steric and electronic environment of the sulfonyl moiety. mdpi.comindexcopernicus.com The theory is also applied to predict molecular properties that guide the design of new compounds with desired characteristics. tandfonline.comsioc-journal.cnnih.govnih.gov

Table 1: Selected DFT-Calculated Geometrical Parameters for Benzenesulfonyl Chloride Calculated at the B3LYP-GD3/6-31+G(d) level of theory.

ParameterBond Length (Å) / Bond Angle (°)
S-Cl Bond Length2.083
S-O Bond Length1.461
S-C Bond Length1.776
O-S-O Bond Angle122.2
O-S-Cl Bond Angle106.8
O-S-C Bond Angle109.9
Data sourced from computational studies on arenesulfonyl chlorides. mdpi.com

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying sulfonyl compounds. researchgate.net Theoretical studies on the parent sulfonamide (HS(O)₂NH₂) have used ab initio methods like HF/6-31+G* and MP2/6-31+G* to perform geometry optimizations and analyze S-N bond interactions. researchgate.net

These calculations have shown that the preferred conformation of simple sulfonamides involves an eclipsed arrangement of the NH₂ and SO₂ groups. researchgate.net Ab initio methods are also employed to calculate properties like rotational barriers. For HSO₂NH₂, the S–N rotational barrier was calculated to be 6.74 kcal/mol using the high-accuracy G2MP2 method, revealing that the barrier is influenced more by repulsive forces than by anomeric interactions. researchgate.net While computationally more demanding than DFT, ab initio methods can offer benchmark results for validating other computational approaches.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of molecules. youtube.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a compound; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For sulfonyl compounds, HOMO-LUMO analysis, often performed using DFT, reveals how charge transfer occurs within the molecule. nih.gov In a study of p-Iodobenzene sulfonyl chloride, the HOMO-LUMO energy gap was calculated to understand its chemical activity. researchgate.net Such analyses show that the sulfonyl group acts as a strong electron-withdrawing group. researchgate.net

Electron density mapping, particularly through the calculation of the Molecular Electrostatic Potential (MEP), visualizes the charge distribution on the molecule's surface. nih.govresearchgate.net MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other reagents. indexcopernicus.comnih.gov For sulfonyl compounds, the MEP typically shows a negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack, while the region around the sulfur atom is often electron-deficient. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine Calculated using DFT at the B3LYP/6-31G* level of theory.*

ParameterEnergy (eV)
HOMO Energy-6.923
LUMO Energy-2.356
HOMO-LUMO Gap (ΔE)4.567
Data sourced from a computational study on a pyrazolopyrimidine derivative. researchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving sulfonyl compounds. By mapping the energy landscape of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a conceptual map of all possible geometric arrangements of the atoms and their corresponding energies. libretexts.orgyoutube.com The lowest energy path between reactants and products on the PES is the reaction pathway. libretexts.org

Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates. libretexts.org

Saddle Points: These represent the highest energy point along the lowest energy path between two minima and correspond to the transition state structure. libretexts.org

While detailed PES diagrams for complex sulfonyl reactions are intricate, the concept is fundamental to computational mechanistic studies. digitellinc.com For example, in the nucleophilic substitution at a sulfonyl sulfur, the PES can reveal whether the reaction proceeds through a single transition state (a concerted Sₙ2-type mechanism) or involves a stable intermediate (an addition-elimination mechanism). mdpi.com Computational exploration of the PES helps to understand complex reaction networks and predict outcomes under different conditions. digitellinc.com

A critical aspect of mechanistic studies is the determination of the activation energy, or reaction barrier, which controls the rate of a reaction. acs.org Computational methods, particularly DFT, are widely used to calculate the energies of reactants, products, and transition states, allowing for the direct calculation of reaction barriers. mdpi.com

For instance, in a study of the reaction of sulfinyl sulfones, DFT calculations were used to investigate the proposed radical mechanism. nih.gov The free energy barriers (ΔG‡) for the addition of a sulfonyl radical versus a sulfinyl radical to an alkyne were calculated. The results showed a significantly lower barrier for the sulfonyl radical addition (ΔG‡ = 7.6 kcal mol⁻¹) compared to the sulfinyl radical addition (ΔG‡ = 18.3 kcal mol⁻¹), explaining the observed selectivity of the reaction. nih.gov Similarly, DFT studies of nucleophilic substitution on arenesulfonyl chlorides have been used to calculate the energy barriers for different proposed mechanisms, helping to distinguish between concerted Sₙ2 and stepwise addition-elimination pathways. mdpi.com

Table 3: Calculated Free Energy Barriers for Radical Addition to Phenylacetylene Calculated at the SMD-B3LYP/6-31+G(d,p) level of theory.

Reaction StepTransition StateCalculated Barrier (ΔG‡) (kcal mol⁻¹)
Sulfonyl Radical AdditionTS17.6
Sulfinyl Radical AdditionTS1'18.3
Sulfinyl Radical to Intermediate IITS218.5
Data sourced from a mechanistic study on sulfinyl sulfones. nih.gov

V. Advanced Analytical Methodologies for Sulfonyl Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing the presence and environment of the sulfonyl group within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including sulfonyl compounds. Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR spectra, protons adjacent to the sulfonyl group are typically deshielded due to the electron-withdrawing nature of the SO₂ moiety. This results in their signals appearing at lower field (higher ppm values) compared to protons in similar environments without the sulfonyl group. For instance, methylene (B1212753) protons (CH₂) directly attached to a sulfonyl group often resonate in the range of 2.8-3.5 ppm, while methine protons (CH) appear further downfield. acdlabs.com A study on butane-1-sulfonyl chloride showed the deshielded multiplet for the hydrocarbon chain protons at 3.68 ppm, indicating the presence of a strong electron-withdrawing group like sulfonyl chloride. acdlabs.com The specific chemical shift is influenced by other substituents on the carbon chain and the nature of the groups attached to the sulfonyl sulfur.

¹³C NMR spectroscopy provides information about the carbon skeleton. Carbons directly bonded to the sulfonyl group are also affected by its electron-withdrawing effect, although the deshielding effect on carbons is generally less pronounced than on protons. The chemical shifts of these carbons can provide valuable structural insights. Research on a sulfonyl- and iminophosphoryl-functionalized methanide (B1207047) showed a signal at 54.6 ppm for the carbon directly bonded to both the sulfur and phosphorus atoms. mdpi.com Studies on sulfonamide derivatives have also utilized ¹³C NMR to confirm structures, with observed chemical shifts consistent with assigned carbon environments. nih.govresearchgate.netdergipark.org.trresearchgate.net

Two-dimensional NMR techniques, such as COSY and HMQC, can further aid in assigning signals and establishing connectivity within complex sulfonyl compounds. dergipark.org.tr

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The sulfonyl group exhibits characteristic strong absorption bands in the IR spectrum due to the stretching vibrations of the sulfur-oxygen double bonds (S=O).

Typically, the asymmetric S=O stretching vibration appears in the range of 1300-1360 cm⁻¹, and the symmetric S=O stretching vibration is observed between 1140 and 1200 cm⁻¹. acdlabs.commdpi.comjst.go.jpresearchgate.net These bands are usually intense and serve as key diagnostic features for the presence of the sulfonyl group. For example, the sulfonyl group (SO₂) in an indazole-based sulfonamide showed strong bands at 1170 cm⁻¹ and 1345 cm⁻¹ (S=O stretch). mdpi.com Another study on a different sulfonamide derivative reported S=O stretching bands at 1174 cm⁻¹ and 1356 cm⁻¹. mdpi.com Sulfonyl chlorides exhibit strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.comcdnsciencepub.com

Raman spectroscopy also provides complementary information about molecular vibrations. While IR focuses on changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The S=O stretching vibrations of the sulfonyl group are also active in Raman spectroscopy and typically appear in similar regions to the IR bands. nih.govresearchgate.net Raman spectroscopy can also reveal other vibrational modes related to the sulfonyl group and the surrounding molecular structure. researchgate.netijbio.comresearchgate.net Studies have used Raman spectroscopy to identify S-S and C-S stretching vibrations in compounds containing sulfonyl or related sulfur groups. ijbio.com

The position of these characteristic bands can be influenced by the electronic and steric nature of the substituents attached to the sulfonyl group, providing further structural details. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of chromophores, which are functional groups that absorb light in the UV-Vis region of the spectrum. While the sulfonyl group itself is not a strong chromophore, sulfonyl compounds containing aromatic rings or other conjugated systems will exhibit characteristic UV-Vis absorption bands. nih.govmdpi.comnih.govuomustansiriyah.edu.iq

UV-Vis spectroscopy can be useful for the quantitative analysis of sulfonyl compounds with suitable chromophores and for monitoring reactions involving these compounds. cas.cz For instance, the UV/VIS absorption spectra of some novel 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives showed bands in the range of 200-350 nm, consistent with the presence of aromatic systems. mdpi.com UV-Vis spectroscopy has been used in conjunction with other techniques like LC-MS for the analysis of sulfonyl compounds. nih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of sulfonyl compounds and for providing information about their fragmentation patterns, which aids in structural elucidation. acdlabs.comnih.govmdpi.comnih.govuomustansiriyah.edu.iqjrespharm.comresearchgate.netnih.gov

Under electron ionization (EI) conditions, sulfonyl compounds can undergo characteristic fragmentation. Common fragmentation pathways involve the cleavage of bonds adjacent to the sulfonyl group and the loss of SO₂ (64 Da) or SO (48 Da) fragments. researchgate.netresearchgate.net The presence of isotopic peaks, particularly for sulfur (³²S and ³⁴S), can help confirm the presence of sulfur-containing fragments. acdlabs.com

Mass spectrometry is often coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze mixtures of sulfonyl compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by GC before they are introduced into a mass spectrometer for detection and identification. rsc.orgnih.govacs.orgresearchgate.netepa.govomicsonline.org GC-MS is particularly useful for the analysis of relatively low molecular weight and thermally stable sulfonyl compounds.

GC-MS can be used for both qualitative and quantitative analysis of sulfonyl compounds in various matrices. epa.gov The fragmentation patterns obtained from the MS detector provide structural information, while the retention times from the GC separation help in identifying individual components in a mixture. omicsonline.org Derivatization may be required for less volatile or more polar sulfonyl compounds to make them amenable to GC analysis. researchgate.netresearchgate.net GC-MS has been applied to the analysis of sulfone drugs and sulfonyl chlorides. rsc.orgnih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for the analysis of a wider range of sulfonyl compounds, including those that are non-volatile or thermally labile. nih.govcas.cznih.govpsu.eduscielo.brjfda-online.comacs.orgacs.org LC separates the compounds based on their interaction with a stationary phase and a mobile phase, and the separated components are then ionized and detected by the mass spectrometer.

LC-MS is widely used for the analysis of sulfonyl compounds in complex matrices, such as biological samples, environmental samples, and food products. nih.govpsu.eduscielo.brjfda-online.comacs.org Different ionization techniques, such as electrospray ionization (ESI), are commonly used for sulfonyl compounds in LC-MS. nih.govscielo.brjfda-online.com Tandem mass spectrometry (MS/MS) can provide more specific fragmentation data, which is valuable for the unequivocal identification and quantification of target sulfonyl compounds, especially in complex samples. scielo.brjfda-online.com LC-MS/MS methods have been developed and validated for the determination of sulfonamide residues in various matrices. nih.govscielo.brjfda-online.com

LC-MS can also be used to study the metabolism and degradation of sulfonyl compounds by identifying and characterizing their transformation products. psu.edu

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of sulfonyl compounds. Both single-crystal X-ray diffraction and X-ray powder diffraction are applied in this context.

Single-crystal X-ray diffraction is frequently employed for the unambiguous structural elucidation of newly synthesized sulfonyl compounds and their derivatives, such as sulfonamides and sulfonyl hydrazones. Studies have utilized this technique to verify the structures of leading sulfonyl hydrazone derivatives, confirming their molecular configurations in the solid state. wikidata.orgfishersci.nl For instance, the crystal structure of a sulfonyl hydrazone derivative with potent antimycobacterial activity was elucidated using single-crystal X-ray diffraction, revealing its (E,E) conformation. wikidata.orgfishersci.nl

Beyond simple structural confirmation, single-crystal XRD provides insights into crystal packing arrangements and the nature of intermolecular interactions, such as hydrogen bonds and C-H ⋯ O interactions. nih.govnih.govwikipedia.orgwikidata.orgwikidata.org These interactions play a significant role in determining the bulk properties of the material. Conformational variability within sulfonamide-chalcone hybrids in the solid state has been characterized using single-crystal X-ray diffraction, showing different levels of planarity in molecular backbones and variations in the benzenesulfonamide (B165840) moiety conformation. wikipedia.org

X-ray powder diffraction is another valuable technique, particularly when single crystals are difficult to obtain. It can be used for the structure determination of crystalline powders, including fused cyclic compounds containing sulfonyl groups. nih.govwikidata.org The crystal structures of fused cyclic systems, such as a compound containing a methyl(sulfonyl)methoxy group, have been solved from laboratory X-ray powder diffraction data and refined using methods like the Rietveld method. nih.govwikidata.org The structural information obtained from powder diffraction can be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to provide a more comprehensive understanding of molecular geometries and solid-state arrangements. wikidata.org

XRD has also been applied to study metal complexes involving sulfonyl-containing ligands, such as sulfonylureas. X-ray diffraction methods have been used to determine the crystal structure of complexes formed between transition metals and glipizide, a sulfonylurea, allowing for the calculation of crystallographic parameters like crystal system, unit cell volume, density, and particle size. cenmed.com Furthermore, in situ synchrotron X-ray diffraction has been employed to investigate the structural evolution of sulfur species in electrodes utilizing a sulfonyl imide binder, highlighting the technique's utility in studying dynamic processes in materials containing sulfonyl functionalities. easychem.org

Vi. Applications of Sulfonyl Compounds in Diverse Scientific Fields Excluding Clinical/human

Materials Science and Polymer Chemistry

Sulfonyl compounds are integral to the development and modification of advanced materials, particularly in the realm of polymers. The incorporation of the sulfonyl group can enhance thermal stability, mechanical strength, and chemical resistance.

Polysulfones as High-Performance Thermoplastics

Polysulfones (PSUs) are a family of high-performance thermoplastics distinguished by the presence of the aryl-SO₂-aryl subunit in their polymer backbone wikipedia.orgslchemtek.com. These amorphous, semi-transparent polymers are known for their toughness and stability across a wide temperature range, typically from -100 to +200 °C wikipedia.org. They exhibit high mechanical strength and stiffness, retaining these properties even at elevated temperatures wikipedia.orgaipprecision.comensingerplastics.com.

Key properties of polysulfones that make them valuable in demanding applications include exceptional thermal stability, with glass transition temperatures (Tg) ranging from 190 to 240 °C and heat deflection temperatures (HDT) above 150 °C slchemtek.comscholasticahq.com. They also demonstrate high dimensional stability, with minimal size change when exposed to hot water, air, or steam wikipedia.org. Polysulfones are resistant to mineral acids, alkalis, electrolytes (pH 2-13), oxidizing agents, surfactants, and hydrocarbon oils wikipedia.org. This resistance is attributed to the stability of the diphenyl sulfonyl moiety, which shields the polymer backbone from degradation slchemtek.comscholasticahq.com.

Industrially relevant polysulfones include polysulfone (PSU), polyethersulfone (PES), and polyphenylene sulfone (PPSU) wikipedia.org. These polymers find use in various sectors, including electrical equipment, vehicle construction, and applications requiring resistance to harsh environments wikipedia.orgscholasticahq.com. For instance, polysulfones are used in filtration membranes for reverse osmosis, ultrafiltration, and dialysis due to their hydrolytic stability and resistance to chemical attack scholasticahq.com. Their dielectric and insulating properties can be leveraged in organic electronics and fuel cells scholasticahq.com.

Table 1: Properties of Industrially Relevant Polysulfones

PropertyPolysulfone (PSU)Polyethersulfone (PES)Polyphenylene Sulfone (PPSU)Source
Temperature Range-100 to +200 °C-100 to +200 °C-100 to +200 °C wikipedia.org
Glass Transition Temp (Tg)190-240 °C190-240 °C190-240 °C scholasticahq.com
Heat Deflection Temp (HDT)> 150 °C> 150 °C> 150 °C scholasticahq.com
Hydrolysis ResistanceHighHighSuperior wikipedia.orgscholasticahq.com
Chemical ResistanceHigh (mineral acids, alkalis, electrolytes, oils)Better than PSUSuperior wikipedia.orgscholasticahq.com
Steam Autoclave Resistance80-100 cycles80-100 cycles> 1000 cycles scholasticahq.com

Sulfonyl Compounds in Polymer Synthesis and Modification

Sulfonyl compounds are employed in both the synthesis of new polymers and the modification of existing ones. For example, the synthesis of polysulfones typically involves polycondensation reactions where monomers containing sulfonyl groups, such as dichlorodiphenyl sulfone, react with bisphenols like bisphenol A slchemtek.comwikipedia.org.

Beyond polymerization, sulfonyl groups can be introduced into polymers through post-polymerization modification techniques. This allows for tailoring the properties of the resulting materials. Research explores the synthesis of polymers with sulfonamide functional groups that can be further modified rsc.orgresearchgate.net. For instance, poly(styrene oxide) functionalized with a sulfonamide protecting group can undergo post-polymerization modification to generate a free sulfonate moiety, leading to lithium sulfonated polymers with potential applications as polymer electrolytes rsc.org. Similarly, sulfonamide-based polymers derived from styrene (B11656) can be modified via aza-Michael addition, providing routes to novel polymeric structures researchgate.net.

Sulfonimide groups, related to sulfonyl compounds, are also being investigated in the synthesis of dendrimers (highly branched polymers) for applications in materials science, including potential use as alternative electrolyte solutions for fuel cells mdpi.com. Sulfonimide-based dendrimers can exhibit high melting and glass transition temperatures and good chemical stability mdpi.com.

Role in Organic Electronics and Photovoltaic Materials

Sulfonyl compounds, particularly within the structure of polymers like polysulfones and polyethersulfones, contribute to properties relevant to organic electronics and photovoltaic materials. The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of polymers. Polysulfones' dielectric and insulating properties can be tuned for applications in perovskite solar cells, potentially improving the conversion of solar energy scholasticahq.com. They are also explored in fuel cell proton exchange membranes to increase current output at high temperatures scholasticahq.com.

Catalysis

Sulfonyl compounds play a multifaceted role in catalysis, acting as components of modified catalysts, supports, ligands, and promoters.

Sulfonyl-Modified Catalysts and Supports

Sulfonyl groups can be incorporated into catalyst structures or onto support materials to enhance catalytic activity, selectivity, and stability. For example, sulfonic acid-functionalized mesoporous silica (B1680970) has been used as a support for immobilizing metal complexes, creating solid catalysts for reactions like the asymmetric ring opening of epichlorohydrin (B41342) academie-sciences.fr. The sulfonate anions on the support surface can form ionic pairs with modified metal complexes, enabling heterogeneous catalysis academie-sciences.fr.

Research also investigates the use of sulfonyl-chloride-modified lignin-based porous carbon as a support for metal phthalocyanine (B1677752) catalysts in the oxidative degradation of lignin (B12514952) mdpi.comresearchgate.net. This type of modified support contributes to the catalytic performance in Fenton-like processes mdpi.comresearchgate.net. Acidic sites, such as sulfonyl groups on the surface of carbon materials, can promote the ring-opening reaction of epoxides in cycloaddition reactions of carbon dioxide rsc.org.

Sulfonyl Compounds as Ligands and Promoters

Sulfonyl compounds, or structures containing sulfonyl moieties, can function as ligands or promoters in catalytic systems. N-sulfonylated 1,2-diamines have been developed as chiral ligands for ruthenium catalysts used in highly efficient asymmetric transfer hydrogenation of ketones tcichemicals.com. These ligands contribute to the enantioselectivity of the reaction tcichemicals.com.

Sulfonium cations, which contain a positively charged sulfur atom bonded to three carbon atoms, are isoelectronic and isolobal to tertiary phosphines and have been explored as ligands in coordination chemistry relevant to homogeneous catalysis acs.org. Novel ligands based on N-heterocyclic carbenes and sulfoxide (B87167) (containing a sulfinyl group, R-S(=O)-R') functionalities have also been synthesized and used in palladium-catalyzed reactions, where they influence the mechanism of C-H bond activation acs.org.

Thiourea-sulfonamide structures have been investigated as bifunctional organocatalysts, acting as promoters in enantioselective reactions like the aza-Henry and α-amination reactions researchgate.net. These catalysts often involve hydrogen bonding interactions to activate substrates researchgate.net. N-sulfonyl sulfilimines, which are sulfur-nitrogen ylides containing a sulfonyl group, can also serve as palladium metal ligands mdpi.com.

Catalytic Transformations Involving Sulfonyl Intermediates

Sulfonyl intermediates, such as sulfonyl radicals and sulfinate anions, are key species in various catalytic transformations. These intermediates can be generated from sulfonamides or other sulfonyl compounds and exploited for the synthesis of complex molecules. For instance, a metal-free photocatalytic approach has been developed to access sulfonyl radical chemistry from pharmaceutically relevant sulfonamides. acs.org This methodology allows for the late-stage functionalization of sulfonamides, enabling their conversion into pivotal sulfonyl radical intermediates. acs.org These versatile intermediates can then be used in reactions such as the hydrosulfonylation of alkenes, expanding the possibilities for sulfonamide functionalization and accessing new chemical space. acs.org Sulfonyl radicals can also intercept sulfinate anions and sulfonyl fluorides, providing further opportunities for late-stage functionalization. acs.org

Another approach involves the conversion of primary sulfonamides to N-sulfonylimines, which can generate nucleophilic sulfinate species under N-heterocyclic carbene (NHC) catalysis. acs.org The design of such transformations often relies on using organo-photocatalysts at low loading to enable energy-transfer catalysis, which has been successfully applied to both electron-deficient and electron-neutral alkenes with broad functional group tolerance. acs.org

Chemical Biology and Probe Development (Focus on Chemical Mechanisms)

Sulfonyl compounds, particularly sulfonyl fluorides, have emerged as powerful tools in chemical biology for the study of proteins and their interactions.

Sulfonyl Fluorides as Chemical Probes for Protein Modification

Sulfonyl fluorides (RSO₂F) are widely used as covalent protein inhibitors and biological probes. researchgate.net They have gained significant interest due to their balanced reactivity and resistance to hydrolysis under physiological conditions, allowing them to covalently modify proteins at various nucleophilic residues beyond cysteine. researchgate.net Unlike traditional cysteine-targeting electrophiles, sulfonyl fluorides can react with a broader range of amino acids, including serine, threonine, tyrosine, lysine, cysteine, and histidine, in a context-specific manner. researchgate.net This "beyond-cysteine" reactivity makes them valuable for targeting proteins that lack suitably positioned cysteine residues. researchgate.netnih.gov

Aryl sulfonyl fluorides and aryl fluorosulfates can be incorporated into small molecule ligands to probe protein-ligand interactions. researchgate.net These probes enable the context-specific labeling of protein binding sites through sulfur(VI)-fluoride exchange (SuFEx) chemistry. researchgate.netresearchgate.net

Mechanisms of Sulfonyl-Biomolecule Interactions (e.g., Covalent Labeling)

The interaction between sulfonyl fluorides and biomolecules, particularly proteins, primarily involves a covalent modification mechanism. Sulfonyl fluorides act as electrophiles, reacting with nucleophilic amino acid side chains. nih.govnih.gov The reaction proceeds via a sulfur-fluoride exchange (SuFEx) mechanism, where the fluorine atom acts as a leaving group. researchgate.net

The reactivity of sulfonyl fluorides is influenced by the protein microenvironment, which dictates the accessibility and nucleophilicity of targetable amino acid residues. researchgate.net Studies have shown that sulfonyl fluoride (B91410) probes can selectively label functional residues, such as tyrosine residues in glutathione (B108866) transferases (GSTs), which are located at similar positions in the substrate binding site and are essential for GST function. researchgate.net This selectivity highlights how the protein environment plays a crucial role in directing the covalent modification by sulfonyl fluoride probes.

The mechanism typically involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, the epsilon-amino group of lysine, or the imidazole (B134444) nitrogen of histidine) on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and formation of a stable covalent bond between the protein and the sulfonyl moiety. nih.govnih.gov

Applications in Proteomics and Enzyme Mechanism Elucidation

Sulfonyl fluoride probes are valuable tools in chemical proteomics for identifying functional residues in proteins within complex proteomes. researchgate.net By selectively labeling specific amino acid residues, these probes can help to map protein binding sites and active sites. researchgate.net

In proteomics, sulfonyl fluoride-based probes can be used to profile protein targets and identify novel protein targets based on the type of sulfonyl fluoride used. nih.gov This is particularly useful for studying protein function on a proteome-wide scale.

For enzyme mechanism elucidation, sulfonyl fluorides can act as activity-based probes, covalently labeling catalytic residues or residues involved in substrate binding. researchgate.net By identifying the labeled residues, researchers can gain insights into the enzyme's catalytic mechanism and the role of specific amino acids in catalysis. For example, the selective labeling of functional tyrosine residues in glutathione transferases by sulfonyl fluoride probes has provided insights into the active site of these enzymes. researchgate.net

Environmental Science and Remediation (Focus on Mechanisms)

Sulfonyl compounds, particularly per- and polyfluoroalkyl substances (PFAS) containing the sulfonate group, are significant in environmental science due to their widespread presence and persistence.

Photocatalytic and Biotic Degradation Processes

Biotic Degradation:

Microbial degradation is a crucial process for the removal of MSA from environmental matrices, particularly in soil and aquatic systems psu.eduarkema.comgoogle.com. This biodegradation is considered a key link in the biogeochemical sulfur cycle, returning sulfur to inorganic forms like sulfate (B86663) psu.edugoogle.com.

Several methylotrophic bacteria have been identified that can utilize MSA as a sole source of carbon and energy nih.govplos.org. These include the soil bacterium Methylosulfonomonas methylovora strain M2 and marine strains like Marinosulfonomonas methylotropha nih.govplos.org.

The initial step in the biodegradation pathway of MSA in these microorganisms involves a multicomponent monooxygenase enzyme, methanesulfonate (B1217627) monooxygenase (MSAMO) nih.govplos.org. This inducible enzyme catalyzes the oxidative cleavage of the carbon-sulfur bond in MSA, producing formaldehyde (B43269) and sulfite (B76179) ethz.chpsu.eduplos.org. The sulfite is subsequently oxidized to sulfate plos.org. Formaldehyde can then be assimilated into cellular biomass or further oxidized to carbon dioxide to generate energy and reducing power psu.eduplos.org.

Research has focused on acclimating activated sludge cultures for the effective degradation of high concentrations of MSA in wastewater, demonstrating that over 98% degradation can be achieved under controlled aerobic conditions with acclimated sludge google.com. This process involves maintaining pH between 6.5 and 8.0 and monitoring MSA and sulfate levels using techniques like ion chromatography google.com.

Photocatalytic Degradation:

While direct photolysis of MSA by sunlight is not expected due to its lack of suitable chromophores nih.govatamanchemicals.com, photocatalytic processes can contribute to the degradation of organic sulfur compounds, potentially including MSA or its precursors/related substances in complex environmental mixtures nih.govacs.orgacs.orgamazonaws.com.

Studies on the photodegradation of dissolved organic sulfur (DOS) in natural waters have shown the production of MSA, alongside sulfate and methanesulfinic acid (MSIA), during photodegradation of dissolved organic matter (DOM) nih.govacs.orgacs.orgamazonaws.com. This suggests that while MSA itself may be a product of photochemical processes involving other sulfur compounds, it can also potentially undergo further transformation through indirect photochemical pathways or in the presence of photocatalytically active substances in the environment.

Research on photocatalytic degradation often utilizes semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) to catalyze the breakdown of pollutants under UV or visible light irradiation oiccpress.comgeoscienceworld.orgscirp.orgscirp.org. While direct studies on the photocatalytic degradation of pure MSA using common environmental photocatalysts are less common in the provided results, the general principle involves the generation of reactive species (e.g., hydroxyl radicals) upon illumination of the catalyst, which can then oxidize organic molecules. The formation of MSA during the photocatalytic decomposition of dimethyl sulfoxide (DMSO) using TiO₂ has been observed, highlighting the role of photocatalysis in the environmental cycling of sulfur compounds researchgate.net.

Vii. Degradation and Environmental Fate of Sulfonyl Compounds

Chemical Degradation Mechanisms

Abiotic degradation processes play a significant role in the transformation of sulfonyl compounds in the environment. These reactions are primarily governed by the chemical structure of the compound and environmental conditions such as pH, temperature, and the presence of reactive species.

Hydrolysis is one of the most common abiotic reactions controlling the environmental degradation of many chemical substances, including sulfonyl compounds. acs.org The stability of these compounds against hydrolysis can vary significantly depending on the specific molecule and the ambient pH. acs.org The primary mechanism of hydrolysis involves the cleavage of key chemical bonds within the sulfonyl structure.

Arenesulfonyl chlorides, for example, undergo hydrolysis in water through two primary pathways of an SAN mechanism, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another proceeding through an anionic intermediate. researchgate.netresearchgate.net For many sulfonamides, hydrolytic cleavage can occur at several points in the molecule, including the sulfur-nitrogen (S–N) bond, the carbon-nitrogen (C–N) bond, and the carbon-sulfur (C–S) bond. nih.gov Cleavage of the S–N bond is a common pathway that results in the formation of sulfanilic acid and the corresponding heterocyclic amine. nih.gov This reaction is often favored under acidic conditions. nih.gov The C–N bond can also be cleaved, yielding sulfanilamide. nih.gov Additionally, the C–S bond can break, leading to the formation of aniline (B41778), a reaction also promoted in acidic environments and at higher temperatures. nih.gov

Table 1: Key Hydrolytic Cleavage Pathways for Sulfonamide Compounds

Bond CleavedPrimary ProductsInfluencing FactorsReference
Sulfur-Nitrogen (S–N)Sulfanilic acid, Heterocyclic amineFavored under acidic conditions nih.gov
Carbon-Nitrogen (C–N)SulfanilamideOccurs via aromatic nucleophilic substitution nih.gov
Carbon-Sulfur (C–S)AnilinePromoted in acidic environments and at higher temperatures nih.gov

Oxidative processes are critical in the transformation of sulfonyl compounds, often involving reactive oxygen species. The reaction of a sulfonamide-containing compound with peroxides can yield epimeric monohydroxylation products and a keto-derivative. nih.gov The rates of these hydroxylation reactions are dependent on the protonation state of the compound. nih.gov Organonitriles can accelerate oxidation through the formation of peroxycarboximidic acid. nih.govresearchgate.net

Ozonation is another effective oxidative degradation method. rsc.org Theoretical studies on sulfamethoxazole (B1682508) show that the primary oxidation of its aromatic rings follows a direct addition mechanism, while the oxidation of amino and methyl groups proceeds via a H-atom transfer (HAT) mechanism. rsc.org The specific sites of electrophilic attack by ozone molecules can often be predicted by examining the highest occupied molecular orbital (HOMO) of the sulfonamide. rsc.org

Furthermore, advanced oxidation processes, such as combining UV photolysis with electrochemical oxidation, have been shown to effectively degrade sulfonamides. mdpi.comacs.org These processes generate highly reactive species, including free chlorine, which can significantly enhance degradation efficiency. mdpi.comacs.org The effectiveness of these combined treatments can be influenced by factors such as pH, anode material, and the presence of photocatalysts. mdpi.comacs.org

Table 2: Examples of Oxidative Degradation Pathways for Sulfonyl Compounds

Oxidant/ProcessKey TransformationMechanismReference
Hydrogen Peroxide (in presence of acetonitrile)Hydroxylation, Carbonyl formationNucleophilic attack by peroxycarboximidic acid nih.govresearchgate.net
Ozone (O₃)Oxidation of aromatic rings and functional groupsDirect Addition (DA) and H-atom Transfer (HAT) rsc.org
UV/Electrochemical OxidationDegradation into smaller moleculesGeneration of reactive species (e.g., free chlorine) mdpi.comacs.org

Reductive degradation pathways for sulfonyl compounds are less commonly documented in environmental fate studies compared to hydrolysis and oxidation, but they are known in specific chemical contexts. rsc.orgresearchgate.net For instance, aromatic sulfonyl chlorides can be chemically reduced to aromatic thiols using reagents like zinc metal in hydrochloric acid. britannica.com While this demonstrates the susceptibility of the sulfonyl group to reduction, the environmental relevance of such pathways depends on the presence of suitable reducing agents and conditions. In some complex degradation scenarios of other chlorinated compounds, reductive dehalogenases are known to play a role, suggesting that reductive steps can be part of a larger degradation sequence in specific microbial pathways. nih.gov

Biotransformation and Biodegradation Pathways

Microorganisms have evolved diverse metabolic capabilities to transform and degrade a wide range of chemical compounds, including those containing the sulfonyl group. Biodegradation is considered a practical and environmentally responsible method for eliminating pesticide residues. nih.govovid.com

Numerous microbial strains have been identified that can degrade sulfonylurea and sulfonamide compounds. nih.gov For instance, bacteria such as Pseudomonas stutzeri and fungi like Talaromyces flavus LZM1 have demonstrated the ability to degrade these compounds efficiently. researchgate.netnih.gov A Pseudomonas stutzeri strain, DLY-21, was able to degrade four different sulfonamides with over 90% efficiency within 48 hours under optimal conditions. nih.gov

The degradation mechanisms employed by these microorganisms are varied. A common pathway for both chemical and biological degradation involves the modification of the amino (N¹H₂-) moiety and the destruction of the sulfonamide bridge (-SO₂-N¹¹H-). nih.gov Microbial degradation of sulfonylureas can be catalyzed by bridge hydrolysis, which deactivates the compound by breaking it down into sulfonamides and heterocyclic compounds. nih.govovid.com Other significant biodegradation reactions include hydroxylation and acetylation at the aniline or hetero-aromatic side moieties. researchgate.net The degradation of sulfamethoxazole by Microbacterium sp. strain BR1 involves the NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite (B76179), 3-amino-5-methylisoxazole, and 4-aminophenol. researchgate.net

Table 3: Microorganisms Involved in the Degradation of Sulfonyl Compounds

MicroorganismCompound(s) DegradedKey Degradation PathwayReference
Talaromyces flavus LZM1Nicosulfuron (B1678754) (a sulfonylurea)Hydrolysis, Hydroxylation, Pyrimidine ring-opening researchgate.net
Pseudomonas stutzeri DLY-21Sulfadiazine, Sulfoxide (B87167), Sulfachloropyridazine, SulfaquinoxalineNot specified, multiple pathways deduced nih.gov
Microbacterium sp. strain BR1SulfamethoxazoleNADH-dependent hydroxylation and sulfite release researchgate.net
Various bacteria (e.g., Acinetobacter spp., Klebsiella spp.)SulfonamidesHydrolysis nih.gov

The microbial degradation of sulfonyl compounds is mediated by a variety of enzymes. The enzymatic breakdown of sulfonamide antibiotics involves two main stages: enzymatic degradation and metabolic pathways. nih.gov Specific enzymes hydrolyze the amide bond of the sulfonamides, producing inactive metabolites. nih.gov Key enzymes identified in the catabolic pathways of sulfonylureas include hydrolase, oxidase, dehydrogenase, and esterase. nih.gov

Research on the fungal isolate Talaromyces flavus LZM1 indicates that the biodegradation of the sulfonylurea herbicide nicosulfuron is enzymatically regulated by glycosylphosphatidylinositol transaminase (GPI-T) and cytochrome P450 monooxygenases. researchgate.net This was the first instance where the hydrolysis of nicosulfuron into its primary metabolites, ADMP and ASDM, was associated with GPI-T. researchgate.net Additionally, enzymes like laccase have been shown to mediate the transformation of sulfonamides and facilitate their binding to model humic substances, which represents a significant pathway for the formation of nonextractable residues in soil. researchgate.net

Table 4: Enzymes in Sulfonyl Compound Transformation

Enzyme Class/EnzymeSource Organism (Example)Catalytic ActionReference
Hydrolase, Oxidase, Dehydrogenase, EsteraseVarious bacteria and fungiCatalyze the catabolic pathways of sulfonylureas nih.gov
Glycosylphosphatidylinositol transaminase (GPI-T), P450sTalaromyces flavus LZM1Hydrolysis and regulation of nicosulfuron degradation researchgate.net
LaccaseTrametes versicolorTransformation and covalent binding of sulfonamides to humic substance precursors researchgate.net
Sulfonamide hydrolyzing enzymesAcinetobacter spp., Pseudomonas spp., Klebsiella spp.Hydrolysis of the sulfonamide amide bond nih.gov

Theoretical Approaches to Degradation Mechanism Prediction

Predicting the environmental degradation of sulfonyl compounds without extensive experimental work is a significant goal in environmental chemistry. Theoretical approaches, particularly computational chemistry and Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for achieving this. aftonchemical.compurdue.edu These methods elucidate potential degradation pathways and estimate reaction rates, providing a framework for understanding the fate of these chemicals. youtube.com

Computational Chemistry: First-principles quantum chemical methods, such as Density Functional Theory (DFT), are used to explore the reaction mechanisms of sulfonyl compounds at the molecular level. researchgate.netresearchgate.net These calculations can determine the energy pathways for various potential reactions, including oxidation and hydrolysis. purdue.edu For instance, DFT has been employed to study the thermal degradation of polysulfones, revealing that the sulfonyl group can withdraw hydrogen from the polymer main chain, initiating depolymerization. researchgate.net Theoretical computations have also been used to investigate the reduction of sulfoxides by thiols, a model for some enzymatic processes, showing the formation of intermediates like sulfenic acid. nih.gov By mapping the potential energy surfaces of these reactions, researchers can identify the most likely degradation products and intermediates.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computerized, theoretical models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com For sulfonyl compounds, QSAR can estimate properties related to degradation, such as the rate constants of reactions with atmospheric oxidants like ozone or hydroxyl radicals. mdpi.comrsc.org

These models are developed by creating a statistical correlation between a set of molecular descriptors (calculated from the chemical structure) and an experimentally measured property (the "endpoint") for a "training set" of chemicals. aftonchemical.commdpi.com Once validated, the model can predict the endpoint for new chemicals that fall within its "applicability domain." aftonchemical.commdpi.com Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) accept QSAR results when the models meet specific validation principles, such as those established by the Organisation for Economic Co-operation and Development (OECD). aftonchemical.com

Several QSAR platforms are available, including the EPA's EPI Suite™ and the OECD's QSAR Toolbox, which can be used to screen for properties like persistence and bioaccumulation. aftonchemical.com

Table 1: Examples of Theoretical Approaches for Degradation Prediction

Theoretical ApproachApplication ExamplePredicted Endpoint/OutcomeReference(s)
Density Functional Theory (DFT) Thermal degradation of poly(styrene sulfone)sActivation energy of degradation (180–300 kJ mol⁻¹) researchgate.net
DFT Aqueous degradation of ciprofloxacin (B1669076) by hydroxyl and sulfate (B86663) radicalsHydrogen abstraction pathways identified as most favorable researchgate.net
QSAR using Multiple Linear Regression (MLR) Reaction of aromatic compounds with sulfate radicals (SO₄•⁻)Second-order rate constants (log k) mdpi.com
QSAR (CORAL software) Ozonation of volatile organic compounds (VOCs)Reaction rate constants with ozone (kO₃) across different temperatures rsc.org

Abiotic Transformation in Environmental Systems

Abiotic transformation refers to the degradation of a chemical compound in the environment through non-biological processes, primarily hydrolysis, photolysis, and oxidation. nih.gov These processes are critical in determining the ultimate fate and persistence of sulfonyl compounds released into soil and water.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. nih.gov The susceptibility of sulfonyl compounds to hydrolysis is highly dependent on the specific structure of the compound and the pH of the surrounding environment. nih.govwikipedia.org

For example, many sulfonamide antibiotics are relatively stable to hydrolysis under typical environmental conditions (neutral pH and ambient temperature), with estimated half-lives often exceeding one year. nih.gov However, the rate of hydrolysis can be significantly affected by pH. Studies on the insecticide amitraz (B1667126) show that its hydrolysis is slow under neutral conditions but accelerates at both acidic (pH < 3) and basic (pH > 6) conditions, yielding different degradation products like 2,4-dimethylaniline. wikipedia.org The hydrolysis of alkanesulfonyl chlorides can proceed through different mechanisms depending on the pH, including direct nucleophilic substitution or an elimination-addition pathway involving a sulfene (B1252967) intermediate. acs.org

Photolysis: Photolysis is the decomposition of chemical compounds by light. This can be a significant abiotic degradation pathway for sulfonyl compounds present in sunlit surface waters or on soil surfaces. acs.orgnih.gov The process can occur through direct absorption of light by the compound or indirectly through reactions with photochemically generated reactive species.

Research on sodium arenesulfonates in aqueous solutions shows that photolysis can lead to two primary competing reactions: desulfonylation (loss of SO₂) and desulfonation (loss of SO₃). acs.org For instance, photolysis of sodium anthracene-9-sulfonate yields 9,10-anthraquinone and anthracene. acs.org The neonicotinoid insecticide sulfoxaflor (B1682526) was found to be stable to hydrolysis but degraded significantly via photolysis in water, with over 90% degradation observed after 96 hours. nih.gov The efficiency of photolysis can be influenced by environmental factors such as water acidity. nih.gov

Oxidation: Environmental oxidation involves the reaction of sulfonyl compounds with naturally occurring oxidants. In aquatic and soil environments, key oxidants include reactive oxygen species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can be generated through various chemical and photochemical processes. nih.govnih.gov

The oxidation of sulfur-containing compounds is a fundamental biogeochemical process. nih.govresearchgate.net Abiotic oxidation of reduced sulfur species can occur in the presence of oxygen and metal catalysts. For example, the transformation of sulfamethoxazole in iron-reducing soil conditions was attributed to abiotic reactions with Fe(II) generated by microbial activity. researchgate.net Theoretical studies modeling the oxidation of thiols by hydrogen peroxide show a pathway progressing through sulfenic acid (a class of compounds to which Sulfanol belongs), sulfinic acid, and finally sulfonic acid. nih.gov

Table 2: Summary of Abiotic Transformation Pathways for Representative Sulfonyl Compounds

Transformation ProcessCompound Class/ExampleConditionsMajor Products/OutcomeReference(s)
Hydrolysis SulfonamidesEnvironmental pH (4.0-9.0)Generally stable (t₀.₅ > 1 year) nih.gov
Hydrolysis Alkanesulfonyl chloridespH-dependentSulfonic acids (via direct substitution or sulfene intermediate) acs.org
Photolysis Sodium anthracene-9-sulfonateAqueous solution, UV light9,10-Anthraquinone, Anthracene acs.org
Photolysis SulfoxaflorWater, simulated sunlight>90% degradation in 96 hours; formation of various transformation products nih.gov
Oxidation SulfamethoxazoleFe(II)-amended aqueous suspensionsReductive cleavage of the isoxazole (B147169) ring researchgate.net
Oxidation Thiols (general model)Presence of Hydrogen PeroxideSulfenic acid, Sulfinic acid, Sulfonic acid nih.gov

Viii. Future Directions and Emerging Research Areas in Sulfonyl Chemistry

Development of Novel Synthetic Methodologies

The synthesis of sulfonyl compounds has traditionally relied on methods such as the oxidation of sulfides and Friedel-Crafts reactions with sulfonyl chlorides. While effective, these methods often involve harsh conditions and the use of hazardous reagents. acs.org Current research is focused on developing more sustainable and efficient synthetic strategies.

Recent advancements include the use of photo- and electrochemical methods, which offer greener alternatives by minimizing waste and energy consumption. acs.org For instance, the direct fixation of sulfur dioxide (SO₂) into organic molecules is a promising approach for the sustainable synthesis of sulfones. acs.org Another area of intense research is the development of novel catalytic systems for the oxidation of sulfides to sulfones, with a focus on using environmentally benign oxidants like hydrogen peroxide (H₂O₂) and catalysts based on inexpensive and abundant metals. acs.org

In the realm of sulfonamide synthesis, a general and mild method has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water, ethanol, and glycerol. tandfonline.com This process is notable for its simple conditions and solvent-free workup, highlighting a practical and eco-friendly approach. tandfonline.com

Furthermore, a groundbreaking green chemistry approach for the synthesis of sulfonyl fluorides has been reported. This method involves the reaction of thiols and disulfides with SHC5® and potassium fluoride (B91410) (KF), producing only non-toxic sodium and potassium salts as by-products. jddtonline.inforesearchgate.net This process is not only safe and cost-effective but also aligns with the principles of sustainable development by minimizing environmental impact. jddtonline.inforesearchgate.netresearchgate.net

The direct synthesis of primary sulfonamides from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO, represents another significant advancement. rsc.org This one-step process works well for a variety of (hetero)aryl and alkyl Grignard and organolithium reagents, providing good to excellent yields. rsc.org

Table 1: Comparison of Traditional and Novel Synthetic Methodologies for Sulfonyl Compounds

Methodology Reagents/Conditions Advantages Disadvantages
Traditional Sulfone Synthesis Oxidation of sulfides, Friedel-Crafts reactions Well-established Harsh conditions, hazardous reagents
Sustainable Sulfone Synthesis Photo- and electrochemical methods, SO₂ fixation Green, minimizes waste and energy May require specialized equipment
Green Sulfonamide Synthesis NaDCC·2H₂O in sustainable solvents Mild conditions, eco-friendly Limited to specific substrates
Green Sulfonyl Fluoride Synthesis SHC5® and KF with thiols/disulfides Safe, cost-effective, non-toxic by-products Specific reagents required
Direct Primary Sulfonamide Synthesis Organometallic reagents and t-BuONSO One-step process, good yields Requires handling of organometallic reagents

Advanced Computational Design of Sulfonyl-Based Systems

Computational chemistry is playing an increasingly vital role in the design and development of novel sulfonyl-based systems. Techniques such as Density Functional Theory (DFT) and machine learning are being employed to predict molecular properties, understand reaction mechanisms, and guide the synthesis of new compounds with desired functionalities. tandfonline.comjddtonline.inforesearchgate.net

Quantum chemical studies, for example, are used to investigate the electronic structure and reactivity of sulfonyl compounds. jddtonline.inforesearchgate.net By calculating parameters like HOMO-LUMO energy gaps and molecular electrostatic potentials, researchers can gain insights into the stability and reactivity of these molecules. tandfonline.comjddtonline.inforesearchgate.net This information is crucial for designing new catalysts and predicting the outcomes of chemical reactions.

Machine learning is emerging as a powerful tool for navigating complex reaction landscapes in sulfonyl chemistry. acs.org By training algorithms on large datasets of chemical reactions, it is possible to predict high-yielding conditions for untested substrates, thereby accelerating the discovery and optimization of new synthetic methods. acs.orgbeilstein-journals.org For instance, machine learning models can be used to predict the optimal catalysts, solvents, and reagents for a given transformation. beilstein-journals.org

In the context of drug discovery, in silico methods like molecular docking are used to design and evaluate novel sulfonamide derivatives as potential therapeutic agents. nih.govnih.gov These computational approaches allow for the rapid screening of large compound libraries and the prediction of binding affinities with biological targets, significantly reducing the time and cost associated with experimental studies. nih.govnih.gov

Table 2: Applications of Computational Methods in Sulfonyl Chemistry

Computational Method Application Key Insights
Density Functional Theory (DFT) Investigating electronic structure and reactivity HOMO-LUMO energy gaps, molecular electrostatic potentials, reaction mechanisms
Machine Learning Predicting reaction outcomes and optimizing conditions High-yielding conditions for new substrates, optimal catalysts and solvents
Molecular Docking Designing and evaluating potential drug candidates Binding affinities with biological targets, structure-activity relationships
Quantum Chemical Calculations Understanding molecular stability and properties Hyper-conjugative interactions, charge delocalization, non-linear optical properties

Exploration of New Catalytic Applications

The unique electronic properties of the sulfonyl group make it a valuable component in the design of new catalysts and catalytic reactions. beilstein-journals.orgnih.gov Recent research has focused on developing novel catalytic methodologies for the synthesis of sulfonyl compounds, particularly sulfonyl fluorides, which are important building blocks in chemical synthesis and drug discovery. nih.gov

Emerging strategies for the synthesis of alkylsulfonyl fluorides include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. nih.gov These methods offer mild and efficient routes to a diverse range of sulfonyl fluorides that can be used in sulfur(VI) fluoride exchange (SuFEx) click chemistry. nih.gov

The fluorosulfuryl moiety itself is also being explored as a directing group in catalysis. For example, the sulfonyl group can chelate to a metal catalyst, facilitating intramolecular reactions and controlling stereoselectivity. beilstein-journals.org Palladium-catalyzed asymmetric hydrophosphinations and rhodium-catalyzed 1,4-additions are examples of reactions where the sulfonyl group plays a crucial directing role. beilstein-journals.org

Furthermore, metal-catalyzed methods are being developed for the direct installation of the fluorosulfuryl group into organic molecules. beilstein-journals.org One-pot palladium-catalyzed syntheses of aryl sulfonyl fluorides from aryl bromides and copper-catalyzed fluorosulfonylations of aryl diazonium salts are recent examples of this approach. beilstein-journals.org These catalytic transformations provide efficient access to important sulfonyl-containing building blocks. beilstein-journals.org The development of catalysts for these transformations is an active area of research, with computational methods being used to predict and design more efficient catalytic systems. nih.govmdpi.comresearchgate.net

Sustainable and Green Chemical Approaches for Sulfonyl Compound Lifecycle

The principles of green chemistry are increasingly being applied to the entire lifecycle of sulfonyl compounds, from their synthesis to their degradation. acs.orgtandfonline.comjddtonline.inforesearchgate.netresearchgate.net The goal is to develop processes that are not only efficient and cost-effective but also environmentally benign.

A key focus is the use of sustainable solvents and reagents. tandfonline.com For example, the synthesis of sulfonamides has been achieved in green solvents such as water and ethanol, with a solvent-free workup that involves simple filtration. tandfonline.com This approach significantly reduces the environmental impact associated with the use of volatile organic compounds.

Energy efficiency is another important aspect of green sulfonyl chemistry. acs.org Photo- and electrochemical methods are being explored as alternatives to traditional heating, as they can often be carried out at room temperature and with higher energy efficiency. acs.org

Waste minimization is also a critical consideration. jddtonline.inforesearchgate.netresearchgate.net The development of synthetic methods that generate non-toxic and easily removable by-products is a major area of research. jddtonline.inforesearchgate.netresearchgate.net For instance, the green synthesis of sulfonyl fluorides using SHC5® and potassium fluoride yields only sodium and potassium salts as by-products, which have minimal environmental impact. jddtonline.inforesearchgate.netresearchgate.net

The use of renewable feedstocks and the development of biodegradable sulfonyl-containing materials are also emerging areas of research aimed at improving the sustainability of the sulfonyl compound lifecycle. nih.gov

Understanding Complex Reactivity Profiles of Sulfonyl Compounds

The sulfonyl group is often described as a "chemical chameleon" due to its ability to exhibit diverse reactivity depending on the reaction conditions. acs.org Understanding the complex reactivity profiles of sulfonyl compounds is crucial for their effective application in organic synthesis.

The reactivity of sulfonyl compounds can be modulated from electrophilic to nucleophilic or even radical in nature. acs.org For instance, sulfonyl radicals are versatile intermediates that can undergo addition reactions to alkenes and alkynes. acs.org The nature of the functional moiety attached to the sulfonyl radical can determine whether it undergoes automatic SO₂ liberation or reacts directly. iscientific.org

Classical methods for sulfonation, such as the use of concentrated sulfuric acid or oleum, often lead to a mixture of products and poor selectivity. nih.gov More controlled sulfonation can be achieved using milder reagents like chlorosulfonic acid or a pyridine-SO₃ complex. nih.gov Computational studies are being used to map the reactivity landscape of sulfonation reactions, helping to predict the degree of sulfonation and the regioselectivity under different conditions. mdpi.com

The reactions of sulfonyl chlorides with various unsaturated compounds, including alkenes, alkynes, and imines, have been extensively studied. nih.gov These reactions can proceed through different mechanisms, such as [2+2] annulations, chlorosulfonylation, sulfonylation, and arylation, leading to a wide range of valuable products. nih.gov The interaction of sulfonyl compounds with nucleophiles is another area of active investigation, with kinetic and product studies providing insights into the reaction mechanisms. researchgate.net

Q & A

Q. What is the molecular structure of Sulfanol, and how does it influence its surfactant properties?

this compound (H₂OS) has a molecular weight of 50.08 g/mol, with the SMILES string OS and InChIKey RVEZZJVBDQCTEF-UHFFFAOYSA-N. Its structure includes a hydroxyl group and a sulfenic acid functional group, which contribute to its surfactant behavior by enabling interactions at liquid-gas interfaces. The sulfenic acid moiety (-SOH) enhances foam formation but may reduce stability compared to surfactants with bulkier hydrophobic tails (e.g., Savinol) .

Q. What experimental methodologies are recommended for characterizing this compound's physicochemical properties?

Researchers should employ:

  • Spectroscopic techniques : Infrared (IR) spectroscopy to identify -OH and -SOH functional groups.
  • Chromatography : HPLC to assess purity.
  • Foam performance testing : Measure foam expansion ratio (ER) and stability (in seconds) using standardized protocols (e.g., gas displacement methods) .

Q. How does this compound compare to other surfactants in basic foam formation under controlled conditions?

At 1% concentration, this compound generates foam with an ER of 1.4 and 0 seconds stability, significantly lower than Savinol (ER: 5.2, stability: 288 s). This suggests its limited efficacy as a standalone surfactant in low-concentration applications. Researchers should prioritize structural modifications or combinatorial formulations to improve performance .

Advanced Research Questions

Q. How can researchers optimize this compound's concentration for foam-based applications while balancing expansion and stability?

Systematic testing across concentrations reveals non-linear behavior. For example:

ConcentrationFoam Expansion Ratio (ER)Stability (s)
2%1.810
8%4.441
Optimal performance occurs at 8% concentration, but stability remains low compared to Solpen-10T (ER: 9.0, stability: 510 s). Methodological recommendations:
  • Conduct dose-response experiments with incremental concentration adjustments (e.g., 0.5% intervals).
  • Apply regression analysis to model ER and stability trends .

Q. What strategies resolve contradictions in experimental data on this compound's performance across varying pH and salinity levels?

Contradictions often arise from unaccounted physicochemical variables. Researchers should:

  • Control environmental parameters : Document pH, temperature, and ionic strength rigorously.
  • Validate instrumentation : Calibrate foam measurement devices before each trial.
  • Replicate studies : Use independent labs to verify results, as observational data alone may mislead .

Q. How can this compound be integrated into multi-surfactant systems to enhance foam stability in gas-condensate reservoirs?

Experimental data show that combining this compound with Solpen-10T at 4% concentration improves stability (545 s for Solpen-10T vs. 20 s for this compound alone). Recommended steps:

  • Screen surfactants with complementary mechanisms (e.g., Solpen-10T for stability, this compound for cost-efficiency).
  • Use fractional factorial design to identify synergistic ratios .

Q. What advanced computational tools are suitable for modeling this compound's interactions at molecular interfaces?

  • Molecular dynamics (MD) simulations : Analyze this compound's orientation at air-water interfaces using software like GROMACS.
  • Density functional theory (DFT) : Calculate electron density distributions to predict reactivity.
  • QSAR models : Correlate structural descriptors (e.g., -SOH group polarity) with foam metrics .

Methodological Guidelines for Data Interpretation

Q. How should researchers validate this compound-related hypotheses when literature reports conflicting results?

  • Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-reproducible sources).
  • Sensitivity analysis : Identify variables most affecting outcomes (e.g., temperature fluctuations).
  • Peer consultation : Engage domain experts to critique experimental design pre-publication .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects in multi-variable systems?

  • Multivariate ANOVA : Assess interactions between concentration, pH, and salinity.
  • Principal component analysis (PCA) : Reduce dimensionality in datasets with >3 variables.
  • Error propagation analysis : Quantify uncertainties from measurement tools .

Data Presentation and Reporting Standards

Q. How should researchers report this compound's foam performance data to ensure reproducibility?

  • Include raw data tables in appendices, with processed data in the main text.
  • Specify experimental conditions (e.g., gas flow rate, surfactant aging time).
  • Use SI units and adhere to IUPAC nomenclature for chemical descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.